2-氨基-1-(1-萘基)乙醇

描述

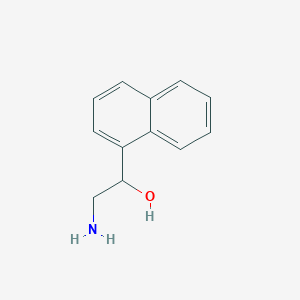

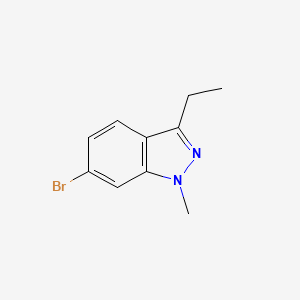

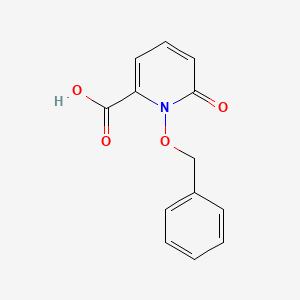

2-Amino-1-(1-naphthyl)ethanol is a compound that has been the subject of various studies due to its interesting chiral properties and potential applications in chemical synthesis. The compound features a naphthyl group, an amino group, and a hydroxyl group, which together contribute to its unique chemical behavior and reactivity. The studies have explored its interactions with other molecules, its role in forming hydrogen-bonded complexes, and its use in the synthesis of chiral biaryl amino alcohols .

Synthesis Analysis

The synthesis of related naphthyl amino alcohols has been reported using different methodologies. For instance, the synthesis of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol was achieved through a six-step procedure starting from 2-vinylnaphthalene, involving Sharpless asymmetric dihydroxylation, cyclization of diols, azide opening of epoxides, catalytic hydrogenation of azido alcohols, formylation of the chiral β-amino alcohol, and reduction of the corresponding formamide, with enantiomeric excess values reaching up to 97-99% . Additionally, the direct arylation of 2-naphthylamines with iminoquinones has been developed for the atroposelective synthesis of axially chiral biaryl amino alcohols, providing a functional-group-tolerant route for constructing enantioenriched compounds .

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(1-naphthyl)ethanol and its derivatives has been studied using various spectroscopic techniques. For example, jet-cooled complexes of 2-naphthyl-1-ethanol with amino alcohols have been investigated, revealing the presence of different isomers and the role of chirality in their formation. The structures of these complexes were assigned based on experimental IR spectra and ab initio DFT calculations .

Chemical Reactions Analysis

The reactivity of 2-Amino-1-(1-naphthyl)ethanol is influenced by its ability to form hydrogen-bonded complexes with other molecules. Studies have shown that these complexes can exhibit different structures depending on the chirality of the interacting molecules. For instance, homochiral complexes may display both O-addition and N-addition types, while heterochiral complexes tend to form O-addition types . The hydrogen bond network in these complexes is also found to be reinforced upon electronic excitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(1-naphthyl)ethanol derivatives are closely related to their molecular structure and the nature of their intermolecular interactions. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds, which can significantly affect the vibrational spectra of the compounds. Chiral discrimination has been observed in both the electronic and vibrational spectra of complexes formed by these molecules . Furthermore, the enantioseparation of related compounds has been achieved using a β-cyclodextrin-based chiral stationary phase in HPLC, demonstrating the importance of chirality in their separation and analysis .

科学研究应用

手性和氢键研究

分子间氢键中的手性:已探索 2-萘基-1-乙醇与 1-氨基-2-丙醇和 2-氨基-1-丁醇形成喷射冷却配合物的手性性质。这些研究揭示了手性如何影响电子和振动光谱,证明了同手性和异手性配合物中不同类型的分子间氢键 (Seurre 等人,2004)。

与氨基乙醇衍生物的氢键配合物:使用光谱技术研究 2-萘基-1-乙醇与各种 2-氨基乙醇衍生物之间的氢键配合物的结构方面,提供了对这些化合物的络合行为和异构体形成的见解 (Seurre 等人,2004)。

对映选择性合成和动力学研究

通过立体反转的对映选择性合成:使用假丝酵母菌对 (S)-1-(1-萘基)乙醇立体反转为其 R-对映异构体的研究展示了其在合成手性底物中的潜力,这对于生产某些药物中间体至关重要 (Amrutkar 等人,2013)。

微波辐照下的动力学拆分:已经研究了脂肪酶催化的酯交换反应对 1-(1-萘基) 乙醇的动力学拆分,突出了其作为药物中手性结构单元的重要性 (Yadav 和 Devendran,2012)。

光物理和理论研究

与 β-环糊精的立体选择性络合:光物理和理论研究已经检验了萘乙醇与 β-环糊精的立体选择性结合,阐明了络合行为及其对这些化合物的光物理性质的影响 (Murphy 等人,2000)。

伯氨基的组织化学证明:使用 2-羟基-1-萘甲醛组织化学证明伯氨基表明萘基化合物在生化分析中的多功能性 (Nöhammer,1989)。

作用机制

Mode of Action

The specific mode of action of 2-Amino-1-(1-naphthyl)ethanol is currently unknown . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(1-naphthyl)ethanol . .

属性

IUPAC Name |

2-amino-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBOVFYHCSVEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588029 | |

| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(1-naphthyl)ethanol | |

CAS RN |

23913-55-5 | |

| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)